molecular formula C17H15N3 B12933986 (E)-1-(1-Benzyl-1H-imidazol-2-yl)-N-phenylmethanimine CAS No. 13750-77-1

(E)-1-(1-Benzyl-1H-imidazol-2-yl)-N-phenylmethanimine

Cat. No.: B12933986
CAS No.: 13750-77-1
M. Wt: 261.32 g/mol
InChI Key: VTGGZTHWQWXYCA-UHFFFAOYSA-N
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Description

N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline is a compound that features an imidazole ring, a benzyl group, and an aniline moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline typically involves the condensation of benzyl imidazole with aniline under specific conditions. One common method involves refluxing the reactants in ethanol and dimethylformamide (DMF) to facilitate the reaction . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-2-methylimidazole
  • 1-Benzyl-4-nitroimidazole
  • 1-Benzyl-5-chloroimidazole

Uniqueness

N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline is unique due to its specific combination of an imidazole ring, benzyl group, and aniline moiety. This structure imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .

Properties

CAS No.

13750-77-1

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

1-(1-benzylimidazol-2-yl)-N-phenylmethanimine

InChI

InChI=1S/C17H15N3/c1-3-7-15(8-4-1)14-20-12-11-18-17(20)13-19-16-9-5-2-6-10-16/h1-13H,14H2

InChI Key

VTGGZTHWQWXYCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C=NC3=CC=CC=C3

Origin of Product

United States

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